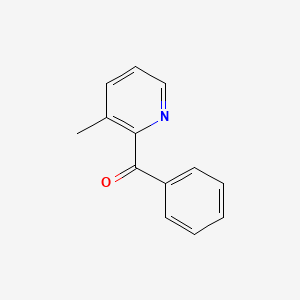

2-Benzoyl-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylpyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-6-5-9-14-12(10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFHBTVWEDYLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzoyl 3 Methylpyridine and Its Derivatives

Direct Synthesis Strategies for 2-Benzoyl-3-methylpyridine

Direct synthesis methods offer an efficient means of accessing the this compound scaffold. These strategies primarily involve either the introduction of a benzoyl group onto a methylpyridine substrate or the construction of the pyridine (B92270) ring with the benzoyl moiety already incorporated.

Benzoylation Reactions on Methylpyridine Substrates

A primary route to this compound involves the direct benzoylation of 3-methylpyridine (B133936) (also known as 3-picoline). wikipedia.org This approach typically utilizes a Friedel-Crafts-type acylation reaction. For instance, reacting 3-methylpyridine with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can yield the desired product. The reaction conditions, including the choice of solvent (e.g., dichloromethane, acetonitrile) and temperature, are crucial for optimizing the yield and minimizing side products.

Another variation involves the reaction of 3-methylpyridine-1-oxide with benzoyl chloride. This reaction can lead to the formation of 2-chloro-3-methylpyridine (B94477) as an intermediate, which can then be further manipulated. google.com Additionally, the use of Vilsmeier-Haack type reagents has been explored for the benzoylation of aromatic compounds, offering an alternative to traditional Lewis acid catalysis. scirp.org

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Ref |

| 3-Methylpyridine | Benzoyl Chloride | Aluminum Chloride | This compound | |

| 3-Methylpyridine-1-oxide | Benzoyl Chloride | Triethylamine (B128534) | 2-Chloro-3-methylpyridine | google.com |

Strategies for Pyridine Ring Construction Featuring Benzoyl Moieties

An alternative to direct benzoylation is the construction of the pyridine ring itself with the benzoyl and methyl groups pre-positioned. The Bohlmann-Rahtz pyridine synthesis offers a powerful method for creating polysubstituted pyridines. core.ac.uk This one-pot, three-component cyclocondensation reaction combines a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding with high regiochemical control. core.ac.uk By selecting appropriate starting materials, this method can be adapted to produce this compound.

Similarly, other cyclization strategies can be employed. For example, the reaction of benzoylacetone (B1666692) with other reagents can lead to the formation of substituted pyridinethiones, which can be precursors to the target molecule. scirp.org

Synthesis via Precursor Functionalization and Transformations

This category of synthetic methods starts with a pyridine or benzoyl derivative that is already partially functionalized and then elaborates it to achieve the final this compound structure.

Routes from Substituted Pyridines and Benzoyl Chloride Derivatives

A common and versatile approach involves the reaction of a substituted pyridine with a derivative of benzoyl chloride. For example, the synthesis of 2-(3-cyanobenzoyl)-3-methylpyridine (B1392145) is typically achieved by reacting 3-methylpyridine with 3-cyanobenzoyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. This highlights how functionalized benzoyl chlorides can be used to introduce a substituted benzoyl group onto the pyridine ring.

The reaction of 2-amino-3-methylpyridine (B33374) with methylbenzoyl chloride in the presence of ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of N-(methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea derivatives, which can be further modified. analis.com.my Additionally, processes have been developed for preparing benzoylpyridines by reacting cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst and hydrogen chloride gas. google.com

| Pyridine Derivative | Benzoyl Derivative | Conditions | Product | Ref |

| 3-Methylpyridine | 3-Cyanobenzoyl chloride | Triethylamine | 2-(3-Cyanobenzoyl)-3-methylpyridine | |

| 2-Amino-3-methylpyridine | Methylbenzoyl chloride | Ammonium thiocyanate, Acetone (B3395972) | N-(methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea | analis.com.my |

| 2-Cyanopyridine | Veratrole | Lewis acid, HCl | 3,4-Dihydroxyphenyl 2-pyridyl ketone (intermediate) | google.com |

Transition Metal-Catalyzed Cross-Coupling Approaches to Benzoyl-Pyridines

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering efficient ways to form carbon-carbon bonds. acs.orgnih.goveie.gr These reactions typically involve three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, the Suzuki-Miyaura coupling can be used to connect a pyridine boronic acid with a benzoyl-containing partner. eie.gr Similarly, other palladium-catalyzed reactions, such as those involving organozinc reagents, can be employed to couple various pyridine and benzoyl fragments. acs.orgnih.gov Nickel and iron catalysts are also being explored as more sustainable alternatives to palladium. acs.org The choice of ligand, such as phosphines or thiosemicarbazones, is critical for the efficiency and selectivity of these reactions. eie.gr

Recent research has also focused on the direct C-H activation of pyridine rings as an alternative to pre-functionalized starting materials. rsc.org For example, palladium-catalyzed oxidative ortho-arylation of 2-phenylpyridine (B120327) with arylboronic acids has been demonstrated. rsc.org

Derivatization from Related Pyridyl-Ketone Structures

The synthesis of this compound can also be achieved by modifying existing pyridyl-ketone structures. For instance, the oxidation of the corresponding alcohol, phenyl(3-methylpyridin-2-yl)methanol, would yield the target ketone. A patent describes the one-step oxidation of phenyl(pyridin-2-yl)methanol (B192787) to 2-benzoylpyridine (B47108) using an ionic hydride as a catalyst and dry air or oxygen as the oxidant. google.com

Furthermore, derivatization can involve the reduction of other functional groups on the benzoyl ring. For example, a nitrile group on the benzoyl ring can be reduced to an amine. Conversely, methyl groups on the pyridine or benzoyl ring can be oxidized to carboxylic acids. These transformations allow for the synthesis of a wide range of this compound derivatives with diverse functionalities. The carbonyl group of the ketone itself can be a point of derivatization, for example, through reaction with hydroxylamine (B1172632) to form an oxime. ddtjournal.com

Advanced Synthetic Protocols and Considerations

The synthesis of this compound and its analogs has evolved beyond classical methods, embracing advanced protocols that offer improved efficiency, milder reaction conditions, and access to complex molecular architectures. These modern techniques, including microwave-assisted synthesis, photoredox catalysis, and tandem reactions, represent the forefront of synthetic organic chemistry.

Microwave and Ultrasonic Assisted Synthetic Methods

The application of non-conventional energy sources like microwave (MW) irradiation and ultrasound has significantly accelerated the synthesis of heterocyclic compounds, including benzoylpyridine derivatives. chemmethod.commdpi.comnih.gov These methods often lead to dramatically reduced reaction times, higher yields, and enhanced product purity compared to conventional heating methods. chemmethod.comnih.govtandfonline.com

Microwave-assisted organic synthesis relies on the ability of polar molecules and ionic liquids to efficiently absorb microwave energy, leading to rapid and uniform heating. acs.org This technique has been successfully applied to the synthesis of various pyridine and fused pyridine systems. For instance, a solvent-free, microwave-assisted method was developed for the synthesis of 2-benzoyl-3-methyl-7-aryl-6,7-dihydro-5H-furo[3,2-g]chromen-5-ones. researchgate.net This process involves the cyclization of (E)-1-(2-benzoyl-6-hydroxy-3-methylbenzo[b]furan-5-yl)-3-aryl-2-propen-1-ones on a solid support of silica (B1680970) gel impregnated with sodium hydrogen sulfate (B86663). researchgate.net Similarly, the synthesis of 6-(2-Hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines was achieved in just 2 minutes with yields of 88–93% under solvent-free microwave conditions, a significant improvement over conventional heating which required 20 minutes for lower yields (70–76%). tandfonline.com

Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized high-pressure and high-temperature zones, which enhances chemical reactivity. chemmethod.comnih.gov This sonochemical approach has been shown to be an efficient, energy-saving, and environmentally benign alternative for synthesizing various heterocyclic structures. researchgate.net While specific examples for this compound are not prevalent, the general utility for related structures is well-documented. For example, the benzoylation of aromatic compounds using a benzamide/sulfuryl chloride system demonstrated a drastic reduction in reaction time from 5-8 hours under conventional conditions to just 4-6 minutes using microwave irradiation and 40-60 minutes with sonication, all with very good yields. chemmethod.com

Photoredox Catalysis in Benzoyl-Pyridine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. nih.govresearchgate.netsioc-journal.cn This approach utilizes a photocatalyst, which, upon absorbing visible light, can initiate single-electron transfer (SET) processes with organic substrates to form radical ions. researchgate.netsigmaaldrich.com

A modular synthesis of benzoylpyridines has been developed that employs a catalyst-free reductive arylation under photochemical conditions (365 nm UV light), followed by an oxidation step. acs.orgcore.ac.uk This method couples various aromatic aldehydes with cyanopyridines. acs.org Although this specific study did not use 3-methyl-cyanopyridine, the methodology is broadly applicable. For example, the reaction of benzaldehyde (B42025) with 4-cyanopyridine (B195900) in the presence of diisopropylethylamine (DIPEA) in acetonitrile (B52724) under flow conditions yielded the corresponding alcohol, which was then oxidized to the benzoylpyridine. acs.org

Another key strategy involves the photoredox-catalyzed generation of benzoyl radicals from precursors like benzaldehydes. nih.gov In one such system, a photocatalyst like fac-Ir(ppy)₃ is excited by visible light and then oxidized by a persulfate salt. The resulting sulfate radical anion abstracts a hydrogen atom from a benzaldehyde to generate a benzoyl radical. nih.gov This reactive intermediate can then be used to acylate heteroaromatic compounds. nih.gov While phenanthridine (B189435) was the primary heterocycle studied, the principle extends to other electron-deficient systems like pyridines. nih.gov The reaction tolerates various substituents on the benzaldehyde, though yields can be diminished with strongly electron-donating or withdrawing groups. nih.gov

Tandem Reactions and Cascade Processes for Complex Benzoyl-Pyridine Frameworks

Tandem reactions, or cascade processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. unt.eduacs.org Such strategies are increasingly employed for the synthesis of complex heterocyclic frameworks, including polysubstituted pyridines.

One approach involves the tandem Michael addition-heterocyclization, as seen in modified Bohlmann-Rahtz pyridine syntheses. core.ac.uk These one-pot, three-component reactions can combine a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce highly substituted pyridines with complete regiochemical control. core.ac.uk While not directly producing a this compound, the use of a benzoyl-containing alkynone and an appropriate dicarbonyl precursor could theoretically be adapted for this purpose.

More advanced catalyst-controlled cascade reactions provide access to intricate polycyclic systems. For example, a Pd-catalyzed cross-dehydrogenative coupling (CDC) reaction was used to transform an N-[2-(3-benzoylindolizin-1-yl)phenyl]-4-methylbenzenesulfonamide into a 6H-indeno[1,2-b]indolizin-6-one, showcasing a cascade that builds complex fused rings onto a benzoyl-substituted heterocycle. acs.org Another strategy involves the reaction of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates, which proceeds through a tandem Sₙ2' type nucleophilic substitution followed by an aza-Cope rearrangement to afford allylic functionalized 2-alkylpyridine derivatives. beilstein-journals.org These examples highlight how tandem processes can be harnessed to elaborate on simpler benzoyl-pyridine scaffolds or to construct the pyridine ring itself as part of a more complex sequence. beilstein-journals.org

A recent development showcased an electron-donor-acceptor (EDA) complex-triggered cascade process to access 2,3-difunctionalized pyridines from N-iminopyridinium ylides. researchgate.net This method allows for the direct and selective modification of the pyridine framework under mild, catalyst-free conditions, representing a significant expansion of the synthetic toolkit for creating complex pyridine derivatives. researchgate.net

Mechanistic Studies and Reactivity Profiles of 2 Benzoyl 3 Methylpyridine

Reaction Mechanism Elucidation in Benzoylation Processes

The synthesis of 2-benzoyl-3-methylpyridine and its analogues can be achieved through several benzoylation processes. One common method involves the Friedel-Crafts acylation of 3-methylpyridine (B133936) with a benzoyl chloride derivative, typically catalyzed by a Lewis acid like aluminum chloride. Another approach is the methylation of pyridine (B92270) N-oxides at the 3-position, followed by the introduction of the benzoyl group using benzoyl chloride or anhydride (B1165640) in the presence of a base. High yields, ranging from 70-85%, have been reported for this methylation and benzoylation sequence.

The mechanism of benzoylation can be influenced by the specific reagents and conditions used. For instance, the reaction of 2-aminopyridines with benzoyl chloride in acetone (B3395972) occurs directly on the exocyclic nitrogen atom. publish.csiro.au This is in contrast to reactions that may proceed through a ring nitrogen N-acyl intermediate. publish.csiro.au The direct N-acylation is attributed to steric hindrance; the bulky N-benzoylpyridinium intermediate formed in a nucleophilic catalytic pathway is thought to be too large to transfer the benzoyl group to the sterically hindered ring nitrogen of 2-aminopyridine. publish.csiro.au

A telescoped flow strategy has also been developed for the synthesis of benzoylpyridines, which involves a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation process. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Benzoyl-Pyridine Moiety

The benzoyl-pyridine moiety in this compound exhibits both nucleophilic and electrophilic characteristics. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, while the benzoyl group can act as an electrophile. The reactivity can be modulated by substituents on either the pyridine or the benzoyl ring.

The nitrogen atom of the pyridine ring can act as a nucleophile, participating in reactions such as the formation of pyridinium (B92312) salts. Dearomatization reactions of pyridines, often initiated by nucleophilic attack, are fundamental transformations for generating more complex, three-dimensional structures from flat aromatic precursors. nih.gov

The carbonyl group of the benzoyl moiety is electrophilic and can undergo reactions with nucleophiles. For example, reduction with agents like sodium borohydride (B1222165) can convert the ketone to an alcohol. The electrophilicity of the system can be tuned by substituents. nasa.gov

Intramolecular Rearrangements and Tautomeric Equilibria in Related Structures

Intramolecular rearrangements and tautomerism are important aspects of the chemistry of benzoylpyridines and related structures. For instance, the Beckmann rearrangement of the oximes of phenyl 2-pyridyl ketone (2-benzoylpyridine) has been studied. scilit.comacs.org

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in pyridine derivatives. nih.gov In 2-benzylpyridine, the pyridinoid tautomer is greatly preferred over the pyridonoid form in aqueous solutions. rsc.org For pyrazole (B372694) derivatives, which also feature a heterocyclic ring, the tautomeric equilibrium is influenced by substituents and can involve proton transfer between nitrogen atoms. mdpi.com In some cases, the solvent can play a significant role in the tautomeric equilibrium. researchgate.net A 2-hydroxyphenyl group on a related structure, 2-(2,4-Dimethylbenzoyl)-3-methylpyridine, allows for keto-enol tautomerism, which is influenced by pH.

Substituent Effects on Reaction Pathways of this compound Analogues

Substituents on the this compound scaffold can significantly influence reaction pathways and reactivity. Electron-donating or electron-withdrawing groups on either the pyridine or the benzoyl ring can alter the electronic properties of the molecule, thereby affecting its reactivity.

In the mass spectra of substituted 2-benzoyl pyridines, the formation of benzoyl and pyridoyl ions is influenced by substituents. core.ac.uk Electron-donating groups on the pyridine ring increase the activation energies for the formation of certain fragment ions. core.ac.uk

In Suzuki cross-coupling reactions of substituted pyridines, the electronic nature of substituents on the arylboronic acids (whether electron-donating or electron-withdrawing) has been observed to have no significant effect on reaction rates or yields. mdpi.com However, in other systems, such as the direct arylation of benzylic amines using 3-substituted pyridines as directing groups, the nature of the substituent on the pyridine ring does impact the reaction yield. acs.org For example, a 3-trifluoromethyl group can lead to higher yields compared to a 3-methyl group, albeit at a higher reaction temperature. acs.org

The table below illustrates the effect of different substituents at the 3-position of the pyridine directing group on the yield of a direct arylation reaction.

Table 1: Effect of 3-Substituent on Pyridine on Arylation Yield

| 3-Substituent | Aryl Group | Yield (%) |

|---|---|---|

| CH₃ | Phenyl | 64 |

| CF₃ | Phenyl | 78 |

| CH₃ | 4-Me-Ph | 62 |

| CF₃ | 4-Me-Ph | 77 |

| CH₃ | 4-F-Ph | 70 |

| CF₃ | 4-F-Ph | 61 |

Data sourced from a study on ruthenium-catalyzed direct sp3 arylation. acs.org

Kinetic Studies of Benzoyl-Pyridine Forming Reactions

Kinetic studies provide valuable insights into the mechanisms of reactions that form benzoyl-pyridines. The hydrolysis of benzoyl chloride, a key reagent in benzoylation, has been studied in the presence of various tertiary amines, including pyridine and its derivatives. asianpubs.orgresearchgate.net These studies reveal that pyridine and 3-methylpyridine have a strong catalytic effect on the hydrolysis reaction. asianpubs.orgresearchgate.net

The rate of reaction can be significantly affected by the solvent and the presence of catalysts. asianpubs.org For example, the hydrolysis of benzoyl chloride in water-dioxane solutions is influenced by the concentration of the tertiary amine catalyst. researchgate.net

The rates of reactions involving nucleophiles and electrophiles can be described by the Mayr equation, which relates the second-order rate constant to the nucleophilicity (N) and electrophilicity (E) parameters of the reactants. acs.org This framework allows for the prediction of reaction rates from established reactivity parameters. lmu.de

The table below shows the catalytic effect of different tertiary amines on the hydrolysis of benzoyl chloride.

Table 2: Catalytic Effect of Tertiary Amines on Benzoyl Chloride Hydrolysis

| Tertiary Amine | Catalytic Effect |

|---|---|

| Pyridine | Strong |

| 3-Methylpyridine | Strong |

| Quinoline | Weak |

Data from a study on the hydrolysis kinetics of benzoyl chloride. asianpubs.org

Coordination Chemistry of 2 Benzoyl 3 Methylpyridine As a Ligand

Ligand Design Principles and Coordination Modes of Benzoyl-Pyridines

The design of ligands for coordination chemistry is a strategic process aimed at creating molecules with specific binding properties to control the structure, reactivity, and function of the resulting metal complexes. Benzoyl-pyridines, as a class of ligands, are designed around the versatile pyridine (B92270) scaffold, which offers a rich coordination chemistry. acs.org The key design features of these ligands include the pyridine nitrogen atom, a primary σ-donor site, and a carbonyl oxygen atom from the benzoyl group, which can act as a secondary donor site.

This dual-donor capability allows for multiple coordination modes:

Monodentate Coordination: The ligand can bind to a metal center solely through the pyridine nitrogen atom. This is common when the metal ion has a strong preference for nitrogen donors or when steric factors prevent the carbonyl group from approaching the metal center.

Bidentate Chelating (N,O) Coordination: The most significant feature of 2-benzoylpyridine (B47108) and its derivatives is the potential to form a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the carbonyl oxygen. researchgate.net This chelation effect significantly enhances the thermodynamic stability of the resulting complex compared to monodentate coordination.

Bridging Coordination: In polynuclear complexes, the benzoyl-pyridine ligand can bridge two or more metal centers. This can occur through the pyridine nitrogen coordinating to one metal and the carbonyl oxygen to another, or through more complex interactions involving modified forms of the ligand, such as its hydrazone or Schiff base derivatives. mdpi.commdpi.com

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, the presence of other competing ligands, and the steric and electronic properties of substituents on the benzoyl-pyridine framework. mdpi.com

Synthesis and Characterization of Metal Complexes of 2-Benzoyl-3-methylpyridine

The synthesis of metal complexes with this compound would typically involve the direct reaction of the ligand with a metal salt in a suitable solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexation with Transition Metal Ions (e.g., Ni(II), Cu(I/II))

Transition metals like nickel(II) and copper(II) are prime candidates for complexation with benzoyl-pyridine type ligands. rsc.orgmdpi.comeurjchem.com The synthesis generally proceeds by mixing a methanolic or ethanolic solution of the ligand with a solution of the corresponding metal salt (e.g., NiCl₂, Cu(NO₃)₂, CuSO₄). asianpubs.orgresearchgate.net The resulting complexes often precipitate from the solution upon stirring, sometimes requiring gentle heating. researchgate.net

For instance, studies on the parent 2-benzoylpyridine have shown the formation of various complexes. In one case, the reaction of a Schiff base derived from 2-benzoylpyridine with copper(II) salts resulted in binuclear complexes. scirp.orgscirp.org Similarly, derivatives like 2-benzoylpyridine thiosemicarbazone have been used to synthesize a range of Ni(II) and Cu(II) complexes, demonstrating the ligand's versatility. mdpi.comresearchgate.net

The table below summarizes typical characterization data for complexes formed with ligands derived from 2-benzoylpyridine, which would be analogous for this compound complexes.

| Complex Type | Metal Ion | Technique | Key Observation | Reference |

| [Ni(L)₂(NO₃)₂] | Ni(II) | FTIR | Shift in ν(C=N) and ν(C=O) bands indicating coordination. | mdpi.comresearchgate.net |

| [Cu(L)Cl]₂ | Cu(II) | X-ray Diffraction | Dimeric structure with bridging atoms. | mdpi.com |

| [Ni(L)(H₂O)₂]Cl₂ | Ni(II) | Molar Conductivity | Indicates electrolytic nature of the complex. | researchgate.net |

| Cu(II)-Zeolite | Cu(II) | Electronic Spectroscopy | d-d transition bands suggest coordination geometry. | asianpubs.org |

Table is interactive and can be sorted. L represents a derivative of 2-benzoylpyridine.

Investigation of Ligand Denticity and Chelation Effects

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.orgunacademy.com this compound, with its pyridine nitrogen and carbonyl oxygen, is a potential bidentate ligand. When both atoms coordinate to the same metal center, it acts as a chelating agent, forming a stable five-membered ring. researchgate.net This process is known as chelation. unacademy.com

The chelate effect is a key principle: complexes formed by chelating ligands are significantly more stable than those formed by analogous monodentate ligands. This enhanced stability is primarily due to a favorable increase in entropy upon chelation.

The denticity of this compound can be confirmed using spectroscopic methods:

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen causes a shift in the C=N and ring stretching vibrations. mdpi.com More definitively, coordination of the carbonyl oxygen results in a lowering of the ν(C=O) stretching frequency compared to the free ligand, typically by 15-40 cm⁻¹. ias.ac.in This shift is direct evidence of the oxygen atom's involvement in bonding.

NMR Spectroscopy: In diamagnetic complexes (e.g., with Zn(II) or Pd(II)), changes in the chemical shifts of the pyridine ring protons, particularly the one closest to the nitrogen (at the 6-position), indicate coordination. rsc.org

In some cases, the ligand may act in a monodentate fashion, coordinating only through the nitrogen atom, especially if a strongly coordinating solvent or another ligand occupies the site that the carbonyl oxygen would otherwise take. wikipedia.org

Structural Diversity and Geometries of Coordination Compounds

The combination of metal ion preferences and ligand characteristics leads to a wide structural diversity in complexes involving benzoyl-pyridine type ligands. The coordination number and geometry are dictated by the electronic configuration of the metal ion and the steric constraints imposed by the ligands.

Four-Coordinate Complexes: These are common for d⁸ ions like Ni(II) and Pd(II), as well as for Cu(II). They typically adopt a square planar geometry. researchgate.net For example, palladium complexes with derivatives of 2-benzoylpyridine have been shown to have a distorted square planar geometry. researchgate.net Tetrahedral geometries are also possible, particularly for Co(II) and Zn(II). wikipedia.orgresearchgate.net

Five-Coordinate Complexes: Copper(II) frequently forms five-coordinate complexes, which can have either square pyramidal or trigonal bipyramidal geometries. scirp.orgscirp.org The specific geometry is often subtle and can be influenced by the packing forces in the crystal lattice.

Six-Coordinate Complexes: The most common geometry for transition metal complexes is octahedral . chemrxiv.org This is frequently observed for Ni(II) and Cu(II), where the metal is coordinated to two or three bidentate benzoyl-pyridine ligands, or a combination of the ligand and other monodentate ligands like water, halides, or solvent molecules. researchgate.netresearchgate.net

Metal-Ligand Interactions and Bonding Analyses within Benzoyl-Pyridine Complexes

The interaction between a metal ion and the this compound ligand is primarily a Lewis acid-base interaction. The ligand acts as a Lewis base, donating electron pairs from its nitrogen and oxygen atoms to the electron-deficient metal center (the Lewis acid).

The bonding can be described by:

σ-Donation: The primary bonding interaction is the donation of a lone pair of electrons from the sp² hybridized nitrogen atom of the pyridine ring into a vacant orbital of the metal ion, forming a strong σ-bond. A similar σ-donation occurs from the carbonyl oxygen.

These interactions are analyzed using various methods:

Electronic Spectroscopy (UV-Vis): The spectra of transition metal complexes show d-d transition bands, which are sensitive to the ligand field strength and the coordination geometry. An octahedral Ni(II) complex, for example, will typically show multiple absorption bands corresponding to electronic transitions, the energies of which can be used to calculate ligand field parameters. ias.ac.in

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for modeling the structure of complexes. ias.ac.in These calculations can provide detailed information on bond lengths, bond angles, and the distribution of electron density, offering insights into the nature and strength of the metal-ligand bonds. ias.ac.in

Influence of the Benzoyl and Methyl Groups on Coordination Behavior

The specific substituents on the pyridine ring critically influence the ligand's coordination properties.

Influence of the Benzoyl Group:

Chelation: As discussed, the primary role of the 2-benzoyl group is to enable (N,O) bidentate chelation, which greatly stabilizes the resulting complexes.

Electronic Effect: The benzoyl group is electron-withdrawing. This reduces the electron density on the pyridine ring, making the pyridine nitrogen a weaker σ-donor compared to unsubstituted pyridine. semanticscholar.orgrsc.org This can weaken the metal-nitrogen bond. However, the chelate effect typically overcomes this slight electronic deactivation.

Steric Profile: The phenyl ring of the benzoyl group introduces significant steric bulk around the coordination site, which can influence the geometry of the final complex and prevent the coordination of other bulky ligands.

Influence of the 3-Methyl Group:

Electronic Effect: The methyl group is weakly electron-donating. semanticscholar.org Its presence at the 3-position will slightly increase the electron density on the pyridine ring, making the nitrogen atom a slightly stronger σ-donor. This can lead to a stronger metal-nitrogen bond compared to the unsubstituted 2-benzoylpyridine.

Steric Hindrance: The most significant impact of the 3-methyl group is steric. Positioned adjacent to the coordinating nitrogen atom, it increases steric crowding around the metal center. wikipedia.orgresearchgate.net This steric hindrance can:

Influence the preferred coordination geometry, potentially distorting it from an ideal geometry (e.g., a distorted octahedron).

Weaken the metal-ligand bond if the steric clash is severe.

Prevent the coordination of a larger number of ligands around the metal center compared to a less hindered ligand.

Affect the kinetics of complex formation and dissociation. researchgate.net

Theoretical and Computational Investigations of 2 Benzoyl 3 Methylpyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on pyridine (B92270) derivatives provide a robust framework for understanding the electronic properties and reactivity of 2-Benzoyl-3-methylpyridine. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic parameters. nih.govnih.gov

The electronic structure of this compound is characterized by the distribution of electron density and the energies of its molecular orbitals. The presence of the electron-withdrawing benzoyl group and the electron-donating methyl group on the pyridine ring significantly influences the electron distribution. DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. niscpr.res.in

Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactivity. scirp.org For substituted pyridines, DFT has been used to predict their nucleophilicity. researchgate.net These calculations help in understanding how this compound would behave in various chemical reactions.

Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 |

| Total Energy (Hartree) | -512.67 |

| Electronegativity (χ) (eV) | 4.5 |

| Chemical Hardness (η) (eV) | 2.8 |

| Chemical Softness (S) (eV⁻¹) | 0.36 |

Note: This table is illustrative and based on typical values for similar pyridine derivatives. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the benzoyl group to the pyridine ring, is crucial for its interactions and properties. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular vibrations, rotations, and conformational changes. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), MD can reveal how the solvent affects its conformational preferences and dynamics. nih.gov While specific MD studies on this compound are not abundant in the literature, simulations on related benzoyl- and pyridine-containing molecules demonstrate the utility of this technique in understanding their dynamic behavior. mdpi.commdpi.com

Prediction and Correlation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict and help interpret spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies and NMR chemical shifts of this compound, a theoretical spectrum can be generated and compared with experimental data. nih.gov This comparison aids in the assignment of spectral peaks to specific molecular vibrations or atomic nuclei. niscpr.res.in

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This involves calculating the energies of electronic transitions between molecular orbitals. The correlation between theoretical and experimental spectra can provide confidence in the accuracy of the computational model and a deeper understanding of the molecule's electronic transitions. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyridine Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O stretch | 1665 | 1670 |

| C-N stretch (pyridine) | 1580 | 1585 |

| C-H stretch (aromatic) | 3060 | 3065 |

| CH₃ rock | 1045 | 1050 |

Note: This table is illustrative and based on typical values for similar pyridine derivatives. Specific values for this compound would require dedicated calculations and experimental data.

Computational Modeling of Reaction Mechanisms and Intermediates

Computational chemistry offers a powerful approach to elucidate the mechanisms of chemical reactions by modeling the potential energy surface. chemrxiv.org For reactions involving this compound, computational modeling can identify transition states and reaction intermediates, providing a step-by-step understanding of the reaction pathway. nih.govresearchgate.net

By calculating the activation energies for different possible routes, the most likely reaction mechanism can be determined. For instance, in reactions involving the carbonyl group or the pyridine nitrogen, DFT calculations can model the approach of a reagent and the subsequent bond-making and bond-breaking processes. While specific studies on the reaction mechanisms of this compound are limited, theoretical investigations into the reactions of related benzoyl and pyridine compounds provide a methodological framework for such analyses. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. irjweb.comirjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). nih.gov

For this compound, the HOMO is likely to be located on the pyridine ring and the methyl group, which are more electron-rich, while the LUMO is expected to be centered on the electron-withdrawing benzoyl group. scirp.orgmdpi.com The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

Reactivity indices, such as ionization potential, electron affinity, and global electrophilicity index, can be calculated from the HOMO and LUMO energies. niscpr.res.in These indices provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds. mdpi.com

Table 3: Frontier Molecular Orbital Energies and Reactivity Indices for a Representative Pyridine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Global Electrophilicity Index (ω) | 2.9 |

Note: This table is illustrative and based on typical values for similar pyridine derivatives. Specific values for this compound would require dedicated DFT calculations.

Advanced Spectroscopic Characterization Techniques for Benzoyl Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, it is possible to map out the carbon skeleton and the connectivity of protons within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For the analogous compound, 2-Benzoylpyridine (B47108), the aromatic protons of both the pyridine (B92270) and phenyl rings resonate in the downfield region, typically between 7.0 and 9.0 ppm. The protons on the pyridine ring are generally more deshielded due to the electron-withdrawing effect of the nitrogen atom.

In the case of 2-Benzoyl-3-methylpyridine, the introduction of a methyl group at the 3-position of the pyridine ring would lead to predictable changes in the ¹H NMR spectrum. The methyl protons themselves would appear as a singlet in the upfield region, likely around 2.3-2.5 ppm. This methyl group would also influence the chemical shifts of the remaining protons on the pyridine ring through its electron-donating inductive effect, causing a slight upfield shift for the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. In 2-Benzoylpyridine, the carbonyl carbon of the benzoyl group is highly deshielded and appears significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons of both rings resonate between 120 and 160 ppm.

For this compound, the methyl carbon would introduce a new signal in the aliphatic region of the spectrum, expected around 20 ppm rsc.org. The carbon atom of the pyridine ring to which the methyl group is attached (C-3) would experience a downfield shift due to the substituent effect. The other carbons of the pyridine ring would also show minor shifts compared to the unsubstituted analogue.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Methyl Protons | 2.3 - 2.5 | Singlet | Electron-donating group on the pyridine ring. |

| Pyridine Ring Protons | 7.0 - 8.8 | Doublet, Triplet | Specific shifts depend on the position relative to the nitrogen and benzoyl group. |

| Phenyl Ring Protons | 7.3 - 8.1 | Multiplet | Protons of the benzoyl group. |

| ¹³C NMR | |||

| Methyl Carbon | ~20 | Quartet (in ¹³C-¹H coupled spectrum) | Aliphatic carbon signal. |

| Pyridine Ring Carbons | 120 - 160 | Singlet, Doublet (in ¹³C-¹H coupled spectrum) | Affected by the nitrogen, benzoyl, and methyl substituents. |

| Phenyl Ring Carbons | 125 - 140 | Singlet, Doublet (in ¹³C-¹H coupled spectrum) | Aromatic carbons of the benzoyl group. |

| Carbonyl Carbon | 190 - 200 | Singlet | Highly deshielded due to the double bond to oxygen. |

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and between adjacent protons on the phenyl ring. This would help in tracing the spin systems of both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl proton signal would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. In this compound, HMBC would show correlations between the carbonyl carbon and protons on both the pyridine and phenyl rings, confirming the connection between these two moieties. Correlations between the methyl protons and the C-2, C-3, and C-4 carbons of the pyridine ring would firmly establish the position of the methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1660-1680 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would be seen slightly below 3000 cm⁻¹.

Raman Spectroscopy

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium | |

| C=O Stretch (Ketone) | 1660 - 1680 | Strong (IR), Weak (Raman) | Characteristic of the benzoyl group. |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong | Vibrations of the pyridine and phenyl rings. |

| C-H Bending | 700 - 900 | Medium to Strong | Out-of-plane bending modes are useful for determining substitution patterns. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show intense bands corresponding to π → π* transitions of the conjugated aromatic system, likely below 300 nm. The n → π* transition of the carbonyl group, which is typically weaker, would be observed at a longer wavelength, potentially overlapping with the π → π* bands. The presence of the methyl group is expected to have a minor red-shifting (bathochromic) effect on the absorption maxima compared to 2-Benzoylpyridine due to its electron-donating nature.

X-ray Crystallography for Solid-State Molecular Geometry

Mass Spectrometry and Elemental Analysis

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁NO), the expected exact mass would be 197.084064 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the phenyl group (C₆H₅) or the entire benzoyl group (C₆H₅CO).

Elemental Analysis

Elemental analysis provides the percentage composition of each element in a compound. For this compound (C₁₃H₁₁NO), the theoretical elemental composition is:

Carbon (C): 79.16%

Hydrogen (H): 5.62%

Nitrogen (N): 7.10%

Oxygen (O): 8.11%

Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and elemental formula of the synthesized compound.

Catalytic Applications of 2 Benzoyl 3 Methylpyridine Derived Systems

2-Benzoyl-3-methylpyridine as a Ligand in Transition Metal Catalysis

The pyridine (B92270) nitrogen atom of this compound serves as a primary coordination site for transition metals. The lone pair of electrons on the nitrogen can form a strong sigma bond with a metal center, a fundamental interaction in the formation of catalytically active complexes. The presence of the adjacent benzoyl group can influence the electronic properties of the pyridine ring through resonance and inductive effects, potentially modulating the Lewis basicity of the nitrogen atom and, consequently, the strength of the metal-ligand bond.

Furthermore, the carbonyl oxygen of the benzoyl group can act as a secondary, weaker coordination site, allowing the ligand to adopt a bidentate chelating coordination mode. This chelation can enhance the stability of the metal complex. Research on related 2-acylpyridine derivatives has shown their ability to form stable complexes with a range of transition metals, including copper(II), where interesting ligand transformations have been observed under basic conditions. rsc.org The 3-methyl group introduces steric bulk near the coordination sphere, which can play a crucial role in influencing the geometry of the metal complex and the accessibility of substrates to the catalytic center.

Catalytic Activity in Organic Transformations (e.g., C-H Functionalization, Cross-Coupling)

Ligands derived from pyridine play a significant role in palladium-catalyzed C-H functionalization and cross-coupling reactions. nih.govnih.govrsc.org While specific studies on this compound in these reactions are not extensively documented, the behavior of related benzoylpyridines and other substituted pyridines provides valuable insights into its potential catalytic activity.

In C-H functionalization, pyridine-based ligands can accelerate the reaction and control selectivity. nih.gov For instance, in palladium-catalyzed C-H olefination, electron-deficient pyridone ligands have been shown to promote the reaction with arenes as the limiting reagent. nih.gov The electronic properties of a this compound ligand would be expected to influence the reactivity of the palladium catalyst in a similar fashion.

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand is crucial for facilitating the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov The synthesis of benzoylpyridines themselves can be achieved through methods that highlight the reactivity of related precursors in coupling reactions. For example, a modular synthesis of benzoylpyridines has been developed using a reductive arylation strategy, with specific conditions reported for the synthesis of 2-benzoylpyridine (B47108). nih.gov

Table 1: Synthesis of 2-Benzoylpyridine via Reductive Arylation of 2-Cyanopyridine and Benzaldehyde (B42025) nih.gov

| Entry | Coupling Partner | SET Agent | Wavelength (nm) | Residence Time (min) | Yield (%) |

| 1 | 4-Cyanopyridine (B195900) | DIPEA | 365 | 30 | 95 |

| 2 | 4-Cyanopyridine | DIPEA | 420 | 30 | 50 |

| 3 | 4-Cyanopyridine | DIPEA | Blue LED | 30 | 42 |

| 4 | 4-Cyanopyridine | DIPEA | 365 | 15 | Incomplete Conversion |

| 5 | 2-Cyanopyridine | DIPEA | 365 | 30 | 55 |

| SET Agent: Single Electron Transfer Agent (DIPEA: Diisopropylethylamine) |

This data demonstrates the feasibility of forming the benzoylpyridine scaffold under photochemical conditions, providing a basis for designing catalytic systems that utilize this moiety. The steric and electronic profile of this compound suggests its potential as a ligand in various cross-coupling reactions, where it could influence catalyst efficiency and product distribution.

Asymmetric Catalysis with Chiral this compound Analogues

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While this compound is achiral, it serves as a valuable scaffold for the design of chiral analogues. Chirality can be introduced by modifying the benzoyl group with a chiral substituent, by incorporating a chiral center in a side chain attached to the pyridine ring, or by creating atropisomeric systems.

The design of such chiral ligands often follows established principles. For instance, C2-symmetric ligands have historically been successful, but more recent research has demonstrated the high efficacy of non-symmetrical modular ligands, such as P,N-ligands, in a variety of metal-catalyzed reactions. nih.gov A chiral analogue of this compound could function as a non-symmetrical N,O- or N,N-bidentate ligand, depending on the nature of the introduced chiral moiety.

The application of helically chiral polymers as ligands in asymmetric catalysis also presents an interesting avenue. nih.gov A monomer derived from a chiral this compound analogue could be polymerized to create a macromolecular ligand where the helical structure provides the chiral environment for the catalyzed reaction. Such systems have shown promise in palladium-catalyzed allylic substitution reactions, achieving quantitative yields and moderate enantioselectivities. nih.gov

Heterogeneous Catalysis and Immobilization Strategies

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and facilitating product purification. Pyridine-based ligands are amenable to various immobilization techniques.

One common approach is the covalent attachment of the pyridine ligand to a polymer support. For example, functionalized polymer-supported pyridine ligands have been developed for palladium-catalyzed C(sp3)-H arylation, demonstrating good yields and the ability to recover the palladium catalyst. Another strategy involves the use of magnetically recoverable nanocatalysts, which allow for easy separation of the catalyst from the reaction mixture using an external magnet. Such systems have been employed for the synthesis of pyridine derivatives.

The incorporation of pyridine moieties into porous materials like covalent organic frameworks (COFs) is another promising method for creating robust heterogeneous catalysts. A pyridine-woven COF has been shown to facilitate the immobilization of single cobalt atoms for efficient photocatalytic hydrogen evolution. Additionally, pyridine linkers have been used to immobilize Grubbs catalysts on mesoporous molecular sieves for olefin metathesis.

Role of the Benzoyl-Pyridine Moiety in Catalyst Design and Performance

The benzoyl-pyridine moiety is a key determinant of the catalytic performance of complexes derived from this compound. The interplay between the electronic and steric features of this structural unit allows for the fine-tuning of the catalyst's properties.

The steric hindrance provided by the 3-methyl group and the benzoyl group can create a specific pocket around the metal center. This steric environment can influence substrate binding and the regioselectivity of the reaction. In asymmetric catalysis, the precise arrangement of these groups in a chiral derivative would be critical for achieving high enantioselectivity by dictating the facial selectivity of substrate approach.

The modularity of the benzoylpyridine structure allows for systematic modifications to optimize catalyst performance for a specific application. nih.gov By altering the substituents on the benzoyl ring or the pyridine ring, a library of ligands can be synthesized and screened to identify the optimal catalyst for a given transformation. This modular approach is a powerful tool in modern catalyst development.

Supramolecular Chemistry Involving 2 Benzoyl 3 Methylpyridine Scaffolds

Design and Synthesis of 2-Benzoyl-3-methylpyridine-Based Supramolecular Assemblies

The synthesis of these assemblies typically involves co-crystallization or self-assembly from solution. For instance, in related systems involving 4-benzoylpyridine (B1666322), monomeric complexes and one-dimensional coordination polymers have been successfully synthesized through the self-assembly of metal(II) salts, azide (B81097) ions, and the benzoylpyridine ligand in a water-alcohol mixture. mdpi.com This approach highlights a common strategy where metal coordination plays a pivotal role in directing the assembly of the organic ligands. While direct synthetic reports for this compound are not extensively documented in the context of supramolecular assembly, the principles derived from analogous structures like 4-benzoylpyridine complexes provide a foundational methodology. mdpi.com

The design of these assemblies can be further refined by considering the electronic effects of substituents. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine (B92270) ring can significantly impact the geometry and electronic structure of the molecule, which in turn affects the intermolecular interactions. rsc.org

Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, and Halogen Bonding

The stability and structure of supramolecular assemblies derived from this compound are governed by a variety of non-covalent interactions.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a primary site for hydrogen bonding, acting as an acceptor. In the presence of suitable hydrogen bond donors, such as carboxylic acids or alcohols, robust supramolecular synthons can be formed. The reliability of such interactions is a cornerstone of crystal engineering. mdpi.com

Halogen Bonding: While not inherent to this compound itself, the introduction of halogen substituents onto the scaffold can introduce halogen bonding as a significant structure-directing interaction. The structural influence of halogen atoms generally increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole. mdpi.com

The interplay of these non-covalent forces is complex and often cooperative. For instance, hydrogen bonding can influence the electronic properties of the aromatic rings, which in turn can affect the strength of π-π stacking interactions.

Host-Guest Chemistry and Molecular Recognition Phenomena

Macrocyclic hosts are fundamental components in the construction of host-guest systems, where they can encapsulate guest molecules through non-covalent interactions. nih.govnih.gov While this compound is not a macrocycle itself, it can be incorporated as a building block into larger host structures. The pyridine and benzoyl moieties can serve as recognition sites for specific guest molecules.

For example, the pyridine nitrogen can act as a binding site for metal ions or hydrogen bond donors. The benzoyl group, with its carbonyl oxygen and aromatic ring, can interact with guests through dipole-dipole interactions and π-stacking. The principles of molecular recognition in such systems are dictated by factors such as size, shape, and electronic complementarity between the host and the guest.

In a broader context, pyridine-based receptors have been shown to be effective in the recognition of various molecules, including carbohydrates and nucleotides. nih.govnih.gov The design of acyclic receptors containing pyridine units has demonstrated that the nature and arrangement of these units can lead to high selectivity for specific guest molecules. nih.gov This suggests the potential for this compound derivatives to be developed as components of sophisticated molecular recognition systems.

Self-Assembly Processes and Crystal Engineering Principles

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. In the context of this compound, the principles of crystal engineering can be applied to predict and control the outcome of the self-assembly process. mdpi.com

By carefully selecting the molecular building blocks and the crystallization conditions, it is possible to direct the formation of specific supramolecular architectures. For instance, the use of different co-formers in crystallization can lead to the formation of either co-crystals or molecular salts, depending on the relative acidity and basicity of the components.

The study of crystal packing in related substituted pyridines reveals that even subtle changes in the molecular structure, such as the position or nature of a substituent, can have a profound impact on the resulting supramolecular arrangement. nih.govmdpi.com For example, the presence and position of a methyl group can influence the steric environment around the pyridine nitrogen, potentially altering the preferred hydrogen bonding motifs. biu.ac.il

The following table summarizes the key non-covalent interactions and their potential roles in the supramolecular chemistry of this compound, based on the analysis of related structures.

| Interaction Type | Potential Role in this compound Assemblies | Key Molecular Features Involved |

| Hydrogen Bonding | Primary interaction for forming defined synthons and directing assembly. | Pyridine Nitrogen (acceptor) |

| π-Stacking | Stabilization of crystal packing through aromatic ring interactions. | Pyridine Ring, Phenyl Ring of Benzoyl Group |

| Halogen Bonding | Can be introduced through functionalization to provide additional directional control. | Halogen substituents (if present) |

| Metal Coordination | Can be used to form robust coordination polymers and networks. | Pyridine Nitrogen (ligand) |

Chemosensor Development Utilizing 2 Benzoyl 3 Methylpyridine Analogues

Principles of Benzoyl-Pyridine Based Chemosensors for Ion Detection

The fundamental principle behind ion detection using benzoyl-pyridine based chemosensors lies in the interaction between the analyte (the ion) and the sensor molecule. These sensors are designed with specific binding sites that can selectively form complexes with target ions. The benzoyl-pyridine framework is particularly effective as it contains both a nitrogen atom (from the pyridine (B92270) ring) and an oxygen atom (from the benzoyl group's carbonyl) positioned to act as a bidentate ligand, chelating with a metal ion.

Upon binding with a metal ion, the electronic properties of the benzoyl-pyridine molecule are altered. This change is the source of the detectable signal. The coordination to a metal ion can modify the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects its absorption and emission of light. This process can lead to a variety of signaling outputs, including changes in fluorescence intensity, shifts in emission wavelength, or a visible color change. The selectivity of these sensors for specific ions is determined by factors such as the size of the ion, its charge density, and the geometric arrangement of the binding pocket within the chemosensor. Pyridine derivatives have been successfully employed as fluorescent sensors for various cations, where binding is often attributed to the nitrogen atoms of the pyridine moieties acting as donors.

Fluorescent Chemosensors and Turn-on/Turn-off Mechanisms

Fluorescent chemosensors are highly valued for their sensitivity. Benzoyl-pyridine analogues can be designed to operate through either "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement) mechanisms upon ion binding.

Turn-off Mechanism: In a turn-off sensor, the free sensor molecule is fluorescent, but its fluorescence is quenched upon binding to a specific analyte. This quenching can occur through several processes facilitated by the coordinated ion. For instance, paramagnetic metal ions like Cu²⁺ can induce quenching through energy or electron transfer processes. A study on a guanidine derivative demonstrated a turn-off response for Cu²⁺, where the fluorescence was significantly quenched upon complexation figshare.com.

Turn-on Mechanism: Conversely, a turn-on mechanism involves a sensor that is initially non-fluorescent or weakly fluorescent, becoming highly fluorescent after binding an ion. This is often achieved by suppressing a non-radiative decay pathway that quenches the fluorescence in the free sensor. Common mechanisms include:

Photoinduced Electron Transfer (PET): In many sensors, a nearby electron-donating group can quench fluorescence through PET. When a cation binds to the receptor, it lowers the energy of the receptor's orbitals, making the PET process energetically unfavorable and thereby restoring fluorescence. A benzoyl hydrazine derivative, for example, was designed as a "turn-on" selective probe for Mg²⁺ based on the PET mechanism mdpi.com.

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can increase the structural rigidity of the sensor molecule. This rigidity reduces energy loss through non-radiative vibrational and rotational motions, leading to a significant enhancement of the fluorescence quantum yield.

The luminescent properties of copper(II) complexes with 4-benzoylpyridine (B1666322) have been investigated, demonstrating that the benzoyl-pyridine scaffold can be used to create materials with specific photophysical responses upon metal coordination nih.gov. The choice between a turn-on or turn-off sensor depends on the specific application, with turn-on sensors often being preferred due to a lower potential for false positives and a higher signal-to-noise ratio.

Table 1: Examples of Fluorescent Chemosensors Based on Benzoyl-Pyridine Analogues and Related Structures

| Sensor Base | Analyte | Mechanism | Sensing Output |

| Benzoyl hydrazine derivative | Mg²⁺ | PET | Fluorescence Turn-on |

| Guanidine derivative | Cu²⁺ | Quenching | Fluorescence Turn-off |

| Naphthol-based benzoyl hydrazone | Al³⁺ | CHEF | Fluorescence Enhancement |

| Coumarin-based benzoyl hydrazone | Cu²⁺ | Quenching | Fluorescence Decrease |

| Quinolone-based benzoyl hydrazone | Zn²⁺ | CHEF | Fluorescence Enhancement |

Colorimetric Sensors for Specific Analyte Recognition

Colorimetric sensors offer the distinct advantage of enabling analyte detection with the naked eye, making them suitable for rapid and simple screening applications nih.gov. In these sensors, the coordination of an ion to a benzoyl-pyridine analogue induces a significant shift in the molecule's absorption spectrum in the ultraviolet-visible range.

This spectral shift is typically caused by a change in the intramolecular charge transfer (ICT) characteristics of the sensor molecule. The benzoyl and pyridine groups, acting as acceptor and donor (or part of a larger conjugated system), create an ICT pathway. When a metal ion binds to the chelating site, it alters the electron-donating or -withdrawing properties of the involved atoms. This modulation of the ICT band's energy results in a change of color. For instance, symmetrical benzoylthiourea derivatives have been synthesized as colorimetric chemosensors for the detection of Cu²⁺. Upon the addition of Cu²⁺, these sensors exhibited a dramatic color change from yellow to green, a response that was not observed with other common cations mdpi.com. This high selectivity demonstrates the potential for designing highly specific colorimetric probes based on the benzoyl-pyridine scaffold.

Theoretical Insights into Sensing Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for understanding the sensing mechanisms of chemosensors at a molecular level. These theoretical studies offer deep insights that complement experimental findings and can guide the design of new, more effective sensors.

DFT calculations are used to:

Determine Binding Geometry: They can predict the most stable structure of the complex formed between the benzoyl-pyridine sensor and the target ion, revealing the coordination mode and bond lengths.

Analyze Electronic Structure: By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand how ion binding affects the sensor's electronic properties. This is crucial for explaining changes in fluorescence and absorption spectra.

Predict Spectroscopic Properties: TD-DFT calculations can simulate the UV-vis absorption and fluorescence emission spectra of both the free sensor and its ion complex. The close agreement often found between calculated and experimental spectra helps to validate the proposed sensing mechanism. For example, theoretical investigations have been used to analyze the dependence of two-photon absorption properties on metal ion binding.

These computational approaches allow for a rational design of chemosensors. By understanding the structure-property relationships, chemists can modify the benzoyl-pyridine scaffold—for instance, by adding different substituent groups—to tune the sensor's selectivity for a specific ion and optimize its photophysical response.

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes for 2-Benzoyl-3-methylpyridine

The industrial and academic demand for pyridine (B92270) derivatives necessitates the development of synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry. Future efforts in the synthesis of this compound are focused on moving beyond traditional multi-step, high-temperature processes that often involve hazardous reagents.

A promising frontier is the adoption of continuous flow processing. Research into the synthesis of benzoylpyridines has demonstrated a highly efficient, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines driven by photochemical activation (365 nm). This approach, which can be telescoped with a subsequent oxidation step using a benign oxidant like KMnO4, offers significant advantages in scalability, reaction efficiency, and reproducibility. Adapting this methodology for this compound, likely starting from 3-methyl-2-cyanopyridine and benzaldehyde (B42025), could drastically reduce reaction times and improve safety profiles.

| Parameter | Flow Chemistry Approach |

| Reactants | Aromatic Aldehyde, Cyanopyridine |

| Key Steps | 1. Photochemical Reductive Arylation2. Telescoped Oxidation |

| Conditions | 365 nm light, Continuous Flow Reactor |

| Advantages | High efficiency, Scalability, Reproducibility, Catalyst-free first step |

Further research will likely explore other modern synthetic strategies, such as C-H activation, to directly couple a benzoyl group to a pre-formed 3-methylpyridine (B133936) ring, thereby improving atom economy and reducing synthetic steps.

Exploration of New Reactivity Pathways and Transformations

While the core structure of this compound is stable, its constituent functional groups—the pyridine ring, the ketone, and the methyl group—offer a rich landscape for exploring novel chemical transformations beyond simple derivatization. Future research is expected to delve into complex skeletal rearrangements and cycloaddition reactions to generate novel heterocyclic systems.

One area of exploration is the potential for ring transformations. Studies on analogous systems, such as 2-benzoyl-1,4-benzothiazin-3-one, have shown that the benzoyl moiety can participate in rearrangements under certain conditions, leading to the formation of entirely different heterocyclic cores like 1,3-benzothiazoles and pyrazoles. rsc.orgnih.gov Investigating the reactivity of this compound under similar nucleophilic or phase-transfer catalysis conditions could yield novel and synthetically valuable molecular scaffolds.

Another avenue involves the activation of the pyridine ring. The formation of the corresponding pyridine N-oxide introduces new reactivity, making the ring more susceptible to both nucleophilic attack and cycloaddition reactions. nih.gov For instance, the N-oxide derivative could serve as a 1,3-dipole in [3+2] cycloadditions or as a diene component in [4+2] cycloadditions, providing access to complex fused-ring systems. Furthermore, reductive dearomatization of the pyridine ring to a dihydropyridine (B1217469) intermediate opens up a wealth of alkene functionalization reactions, such as catalytic enantioselective diboration, enabling the stereocontrolled synthesis of highly substituted piperidine (B6355638) structures. rsc.org

| Transformation Type | Potential Reactants/Conditions | Potential Products |

| Ring Transformation | Hydrazine, Phase-Transfer Catalysis | Fused pyrazoles, Rearranged heterocycles rsc.orgnih.gov |

| Cycloaddition | N-oxidation followed by reaction with dienophiles/dipolarophiles | Fused bicyclic pyridines, Novel heterocyclic systems nih.gov |

| Dearomatization-Functionalization | Reduction to dihydropyridine, Ni-catalyzed diboration | Highly substituted piperidines rsc.org |

| Aza-Semipinacol Rearrangement | Acid/Lewis acid catalysis on derived alcohols | Ring-contracted or expanded structures mdpi.com |

These exploratory pathways promise to expand the synthetic utility of the this compound scaffold significantly.

Advanced Materials Science Applications Based on Benzoyl-Pyridine Scaffolds

The unique electronic and coordinative properties of the benzoyl-pyridine scaffold make it an attractive building block for advanced functional materials. The pyridine nitrogen acts as a Lewis base and a coordinating ligand for metal ions, while the benzoyl group provides a conjugated system and potential for hydrogen bonding. This combination is ripe for exploitation in materials science.

A key application area is in coordination chemistry, where benzoyl-pyridine derivatives serve as ligands for creating metal complexes with tailored properties. For instance, 4-benzoylpyridine (B1666322) has been used to synthesize copper(II) complexes that exhibit interesting luminescent properties. universityofgalway.ie Similarly, 2,6-bis((benzoyl-R)amino)pyridine derivatives have been successfully employed as extractants and carriers in membrane processes for the selective recovery of metal ions like copper(II), nickel(II), and zinc(II) from aqueous solutions. mdpi.com This demonstrates their potential in environmental remediation and hydrometallurgy.

The scaffold is also a promising candidate for constructing Metal-Organic Frameworks (MOFs) and Coordination Polymers. researchgate.netnih.gov By incorporating this compound or its derivatives as organic linkers, it may be possible to design porous materials with applications in gas storage, separation, and catalysis. The functional groups can be tailored to control the pore environment and catalytic activity.

Furthermore, the electron-deficient nature of the pyridine ring combined with the conjugated benzoyl group suggests potential applications in organic electronics. Pyridine-containing polymers are known to have increased electron affinity and can be used in fluorescent applications and as antimicrobial agents. Benzoyl-pyridine moieties could be incorporated into polymer backbones or as pendant groups to create materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or sensors.

Integration with Machine Learning and AI for Property Prediction and Design

The convergence of synthetic chemistry and artificial intelligence (AI) is set to revolutionize how molecules like this compound are developed and optimized. Machine learning (ML) models can rapidly predict the physicochemical and biological properties of novel derivatives, drastically reducing the time and cost associated with experimental screening.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for this purpose. Researchers have successfully used ML algorithms to predict specific properties of pyridine derivatives. For example, various models have been developed to accurately forecast the corrosion inhibition efficiency of pyridine-quinoline compounds on metal surfaces. universityofgalway.ie Similarly, artificial neural networks (ANNs) have been employed to predict the antifungal activity of pyridine derivatives against pathogens like Candida albicans. mdpi.com These approaches can be readily applied to a virtual library of this compound derivatives to identify candidates with high potential for specific applications, be it in materials science or medicinal chemistry.

| Application | ML Model Used | Predicted Property | Finding |

| Corrosion Inhibition | SVR, GA-PLS, GA-ANN | Inhibition Efficiency (IE) | SVR model with polynomial functions showed high accuracy (R² = 0.936). |

| Antifungal Activity | Artificial Neural Network (ANN) | Minimal Inhibitory Concentration (MIC) | High correlation (R = 0.9112) between predicted and experimental activity. mdpi.com |

| Crystal Structure | Crystal Graph Singular Values | Volume, Enthalpy | ML models can predict properties of relaxed crystals from unrelaxed structures. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzoyl-3-methylpyridine in academic laboratories?

- Methodological Answer : A common approach involves benzoylation of 3-methylpyridine derivatives using benzoyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Reaction optimization may require controlled temperature (0–5°C) to minimize side products. Characterization via -NMR and -NMR is critical to confirm regioselectivity, as competing reactions may yield positional isomers . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed .

Q. How should researchers safely handle and store this compound to ensure laboratory safety?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Contaminated surfaces should be cleaned with ethanol or isopropanol, followed by water . Note that while no acute toxicity data are available, chronic exposure risks necessitate stringent controls .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?